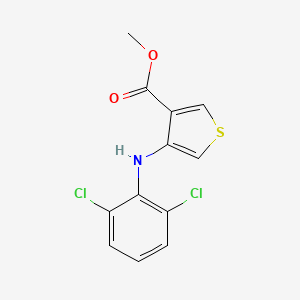
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester
Cat. No. B590526
Key on ui cas rn:
72888-20-1
M. Wt: 302.169
InChI Key: QSSGUHHGMRHQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04272507
Procedure details


15.9 g (0.1 mole) of 4-oxotetrahydro-3-thiophencarboxylic acid methyl ester, 17.5 g of 2,6-dichloroaniline and 200 mg of p-toluenesulfonic acid are heated in 500 ml of dichloroethane for six hours using a water separator. The solution is cooled to -25° and 52.5 g of bromine in 100 ml of dichloroethane are added dropwise. The mixture is stirred for a further 5 minutes; 100 ml of 10 percent strength (aq) sodium sulfite solution are added thereto, and the organic phase is separated off, washed with water and a sodium carbonate solution, dried and concentrated. Pure 4-(2,6-dichloroanilino)-3-thiophencarboxylic acid methyl ester is obtained after a bulb tube distillation (bp. 140°/10-2Pascal).
Quantity
15.9 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[C:9](=O)[CH2:8][S:7][CH2:6]1)=[O:4].[Cl:11][C:12]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:13]=1[NH2:14].C1(C)C=CC(S(O)(=O)=O)=CC=1.BrBr.S([O-])([O-])=O.[Na+].[Na+]>ClC(Cl)C.O>[CH3:1][O:2][C:3]([C:5]1[C:9]([NH:14][C:13]2[C:12]([Cl:11])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:19])=[CH:8][S:7][CH:6]=1)=[O:4] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1CSCC1=O
|
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
52.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for a further 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled to -25°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a sodium carbonate solution, dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CSC=C1NC1=C(C=CC=C1Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
